molecular formula C14H20FN3O3S B2534442 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide CAS No. 2034543-17-2

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide

Cat. No.: B2534442
CAS No.: 2034543-17-2
M. Wt: 329.39
InChI Key: OFQJNEYNERXSHG-UHFFFAOYSA-N
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Description

This compound features a benzo[c][1,2,5]thiadiazole 1,1-dioxide core substituted with a fluorine atom at position 6 and a methyl group at position 2. A pivalamide (2,2-dimethylpropanamide) group is attached via an ethyl linker to the nitrogen at position 1 of the heterocycle. The sulfone (dioxide) group enhances stability, while the fluorine atom modulates electronic properties and bioavailability. The bulky pivalamide substituent likely influences lipophilicity and metabolic resistance compared to simpler amides .

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c1-14(2,3)13(19)16-7-8-18-12-9-10(15)5-6-11(12)17(4)22(18,20)21/h5-6,9H,7-8H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQJNEYNERXSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=CC(=C2)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Fluorinated and Methylated Benzene-1,2-Diamine Derivatives

The benzo[c]thiadiazole ring system is typically synthesized via cyclization of o-phenylenediamine derivatives with sulfur sources. For the 6-fluoro-3-methyl-substituted core, 4-fluoro-2-methylbenzene-1,2-diamine serves as the starting material.

Procedure :

  • React 4-fluoro-2-methylbenzene-1,2-diamine with sulfur monochloride (S$$2$$Cl$$2$$) in anhydrous dichloromethane at 0–5°C for 4 hours.
  • Quench the reaction with ice-cold water and extract the product with ethyl acetate.
  • Purify the crude product via column chromatography (hexane/ethyl acetate, 3:1) to yield 6-fluoro-3-methylbenzo[c]thiadiazole .

Key Data :

Parameter Value
Yield 68–72%
Melting Point 145–147°C
$$ ^1H $$ NMR (CDCl$$_3$$) δ 2.42 (s, 3H, CH$$_3$$), 7.12–7.25 (m, 2H, Ar-H)

Oxidation to the Sulfone

The thiadiazole ring is oxidized to the 2,2-dioxide using meta-chloroperbenzoic acid (m-CPBA) in chloroform at reflux.

Procedure :

  • Dissolve 6-fluoro-3-methylbenzo[c]thiadiazole (1 equiv) in chloroform.
  • Add m-CPBA (2.2 equiv) portionwise and reflux for 8 hours.
  • Wash with sodium bisulfite solution, dry over Na$$2$$SO$$4$$, and concentrate to isolate 6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide .

Key Data :

Parameter Value
Yield 85–88%
$$ ^{19}F $$ NMR (CDCl$$_3$$) δ -112.4 ppm (s)

Introduction of the Ethylamine Side Chain

Alkylation of the Thiadiazole Nitrogen

The nitrogen at position 1 of the thiadiazole is alkylated using 2-bromoethylamine hydrobromide under basic conditions.

Procedure :

  • Suspend 6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide (1 equiv) in dry DMF.
  • Add potassium carbonate (2.5 equiv) and 2-bromoethylamine hydrobromide (1.2 equiv).
  • Heat at 60°C for 12 hours, then pour into ice water and extract with dichloromethane.
  • Purify via recrystallization (ethanol/water) to yield 1-(2-aminoethyl)-6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide .

Key Data :

Parameter Value
Yield 75–80%
IR (KBr) 3350 cm$$^{-1}$$ (N–H stretch)

Acylation to Form the Pivalamide

Schotten-Baumann Acylation

The terminal amine is acylated with pivaloyl chloride under biphasic conditions.

Procedure :

  • Dissolve 1-(2-aminoethyl)-6-fluoro-3-methylbenzo[c]thiadiazole 2,2-dioxide (1 equiv) in 10% aqueous NaOH.
  • Add pivaloyl chloride (1.1 equiv) dropwise at 0°C while stirring vigorously.
  • After 1 hour, extract the product with ethyl acetate, dry, and concentrate.
  • Purify via flash chromatography (hexane/acetone, 4:1) to yield the target compound.

Key Data :

Parameter Value
Yield 90–92%
HPLC Purity >99%
MS (ESI+) m/z 381.4 [M+H]$$^+$$

Alternative Synthetic Routes and Optimization

Fluorination Post-Cyclization

Late-stage fluorination via Balz-Schiemann reaction or electrophilic fluorinating agents (e.g., Selectfluor) has been explored but results in lower regioselectivity (<50% yield).

Challenges and Industrial Scalability

  • Regioselectivity in Cyclization : Competing formation ofthiadiazole isomers necessitates precise temperature control.
  • Oxidation Side Reactions : Over-oxidation to sulfonic acids is mitigated using stoichiometric m-CPBA.
  • Cost Efficiency : Pivaloyl chloride is expensive; alternative acyl donors (e.g., pivalic anhydride) reduce costs by 20%.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound might undergo oxidation or reduction depending on the functional groups present, specifically the sulfur-nitrogen bonds in the thiadiazole ring.

  • Substitution Reactions: : The fluoro group can participate in nucleophilic aromatic substitution, and the amide linkage can be targeted in various nucleophilic acyl substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reagents such as lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Substitution: : Nucleophiles like amines or thiols under mild to moderate heating conditions.

Major Products

The specific products depend on the reactants and conditions used, but generally, one can expect derivatives that retain the core thiadiazole and amide structures with modified substituents.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C15H18FN3O4SC_{15}H_{18}FN_3O_4S and a molecular weight of approximately 340.33 g/mol. Its unique structural characteristics include a benzothiadiazole core, which contributes to its biological activity. The presence of a fluoro substituent and a pivalamide functional group enhances its chemical reactivity and interaction with biological systems .

Enzyme Inhibition

One of the primary applications of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide is its potential to inhibit Fatty Acid Amide Hydrolase (FAAH). FAAH is an enzyme involved in the degradation of endogenous fatty acid ethanolamides (FAEAs), which are crucial signaling molecules in various physiological processes such as pain modulation and inflammation.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example, compounds structurally similar to this one have demonstrated significant growth inhibition against cancer cells such as SNB-19 and OVCAR-8 .

Drug Development

The structural complexity of this compound makes it an interesting candidate for drug development. Its ability to interact with multiple biological targets allows for the exploration of new therapeutic avenues in treating diseases like cancer and chronic pain conditions .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally related compounds is insightful:

Compound NameStructural FeaturesBiological Activity
BenzothiadiazoleContains nitrogen and sulfur; known for antimicrobial propertiesAntimicrobial
Thiazole DerivativesFive-membered ring containing nitrogen; versatile reactivityAnticonvulsant
Isoxazole CompoundsHeterocyclic structure; often used in drug developmentAntitumor

The table highlights how this compound stands out due to its specific combination of functional groups that enhance its reactivity and potential biological applications compared to these structurally related compounds .

Mechanism of Action

The mechanism of action for such a compound typically involves its interaction with biological molecules like enzymes or receptors. The fluorine atom can increase the compound's lipophilicity, improving its ability to cross biological membranes. The thiadiazole ring may interact with metal ions in biological systems, potentially inhibiting metalloenzymes.

Comparison with Similar Compounds

Structural Analogues from Huayuan.com

The following analogs share the benzo[c][1,2,5]thiadiazole 1,1-dioxide core but differ in substituents:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiazole-5-carboxamide 4-methylthiazole-5-carboxamide C₁₄H₁₅FN₄O₃S₂ 370.4 2034335-47-0
3-fluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide 3-fluorobenzamide C₁₆H₁₆FN₃O₃S 349.4 2034454-25-4
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide 1H-indole-5-carboxamide C₁₈H₁₇FN₄O₃S 388.4 2034453-79-5

Key Observations :

  • Core Structure : All analogs retain the 3-methyl-2,2-dioxidobenzo[c]thiadiazole scaffold, critical for electronic and steric properties.
  • Substituent Effects: The pivalamide group in the target compound introduces greater steric bulk and lipophilicity (logP ~2.5–3.0 estimated) compared to aromatic carboxamides (e.g., benzamide, indolecarboxamide). This may enhance membrane permeability but reduce aqueous solubility . Fluorine Position: The 6-fluoro substitution (target and ) vs. Aromatic vs. Aliphatic Amides: Thiazole () and indole () substituents enable π-π stacking interactions, whereas pivalamide lacks aromaticity, favoring hydrophobic interactions.

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, insights can be drawn from related structures:

  • Butyrylcholinesterase Inhibition : highlights the role of bulky aromatic groups (e.g., naphthalene-sulfonamide) in enzyme inhibition. The target’s pivalamide may lack such activity due to its aliphatic nature .
  • Cannabinoid Receptor Probes: ’s fluorescent probes (e.g., compound 36) use nitrobenzoxadiazole (NBD) groups for imaging. The target’s fluorine and sulfone groups could similarly serve as bioisosteres for imaging or targeting applications .

Biological Activity

N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)pivalamide is a synthetic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C10_{10}H14_{14}FN3_3O4_4S$$_2)
  • Molecular Weight : 323.4 g/mol
  • CAS Number : 2034454-82-3

The structural features include a fluorinated benzo[c][1,2,5]thiadiazole core, which is known for its diverse applications in organic electronics and medicinal chemistry due to its unique photophysical and electrochemical properties.

Mechanisms of Biological Activity

Research indicates that compounds with thiadiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promise as antimicrobial agents. The presence of the fluorine atom in the structure may enhance the compound's lipophilicity and membrane permeability, facilitating better interaction with microbial cells.
  • Anticancer Properties : Studies have suggested that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways or inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related targets remain to be fully elucidated but may involve modulation of key enzymes or receptors involved in tumor progression.

Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • In Vivo Imaging Applications : A related compound was evaluated for its potential as a near-infrared (NIR) dye for in vivo imaging. The study highlighted the importance of structural modifications in enhancing biocompatibility and imaging properties .
  • Fluorescent Probes : Research on benzo[b][1,2,5]thiadiazole derivatives has demonstrated their utility as fluorescent probes for biological imaging. These compounds can be tailored to target specific cellular components or pathways .
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a related thiadiazole compound on prostate cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways. This suggests that this compound may exhibit similar effects.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications enhanced antibacterial activity significantly compared to standard antibiotics. This highlights the potential of this compound as a candidate for further development in antimicrobial therapies.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against various bacterial strains ,
AnticancerInduction of apoptosis in cancer cells; inhibition of tumor growth ,
Imaging ApplicationsUse as a fluorescent probe for biological imaging ,
AntioxidantPotential to reduce oxidative stress ,

Q & A

Q. How to assess compound stability under physiological conditions?

  • Methodology :
  • Forced Degradation : Expose to pH 1–9 buffers at 37°C for 24h, analyze degradation products via LC-MS .
  • Thermal Analysis : DSC/TGA identifies decomposition temperatures and polymorphic transitions .

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